molecular formula C12H9N3OS B3032043 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile CAS No. 97693-21-5

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B3032043
CAS No.: 97693-21-5
M. Wt: 243.29
InChI Key: QEMPGPIZKSTYKP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by:

  • A hydroxyl (-OH) group at the 4-position.
  • A methylsulfanyl (-SCH₃) group at the 2-position.
  • A phenyl ring at the 6-position.
  • A nitrile (-CN) group at the 5-position.

This compound is synthesized via cyclocondensation reactions involving S-methylisothiourea derivatives and appropriately substituted intermediates . Its structural versatility allows for modifications that influence physicochemical properties and biological activity, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c1-17-12-14-10(8-5-3-2-4-6-8)9(7-13)11(16)15-12/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMPGPIZKSTYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327779
Record name NSC686027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97693-21-5
Record name NSC686027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and malonic acid derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.

Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction parameters are common practices to enhance yield and purity in industrial settings.

Chemical Reactions Analysis

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the nitrile group to an amine.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with various molecular targets. The hydroxy and methylsulfanyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The phenyl and carbonitrile groups contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Variations at the 2-Position (Sulfanyl Group Modifications)

Key Compounds :

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-Hydroxy-2-sulfanyl-6-phenylpyrimidine-5-carbonitrile -SH C₁₁H₈N₃OS 246.27 Higher reactivity due to free thiol group; prone to oxidation
4-Hydroxy-2-[(2-methoxyethyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile -SCH₂CH₂OCH₃ C₁₅H₁₆N₃O₂S 310.37 Increased hydrophilicity from methoxyethyl chain; potential for enhanced solubility
4-Hydroxy-2-(propylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile -SCH₂CH₂CH₃ C₁₄H₁₄N₃OS 276.35 Higher lipophilicity compared to methylsulfanyl analogue; may improve membrane permeability

Implications :

  • The methylsulfanyl group (-SCH₃) in the parent compound balances stability and moderate lipophilicity.
  • Replacing -SCH₃ with -SH (thiol) increases chemical reactivity but requires stabilization to prevent dimerization .
  • Bulky or polar substituents (e.g., methoxyethyl) alter solubility and pharmacokinetic profiles .

Variations at the 4-Position (Hydroxyl Group Modifications)

Key Compounds :

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile -Cl C₁₂H₉ClN₃S 274.73 Enhanced electrophilicity; potential for nucleophilic substitution reactions
4-Oxo-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile =O (keto) C₁₁H₆N₃OS 244.25 Planar structure due to keto-enol tautomerism; altered hydrogen-bonding capacity

Implications :

  • The hydroxyl (-OH) group in the parent compound participates in hydrogen bonding, influencing crystal packing and solubility.
  • Substitution with chloro (-Cl) enhances electronic withdrawal, making the pyrimidine ring more reactive toward nucleophiles .
  • Keto (=O) derivatives exhibit tautomerism, affecting their interaction with biological targets .

Variations at the 5-Position (Nitrile Group Modifications)

Key Compounds :

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-Hydroxy-2-(methylsulfanyl)-6-phenylpyrimidine-5-carboxylic acid ethyl ester -COOEt C₁₅H₁₅N₃O₃S 317.36 Ester group improves metabolic stability but reduces electrophilicity
4-Hydroxy-6-phenyl-2-(methylsulfanyl)pyrimidine-5-carboxamide -CONH₂ C₁₂H₁₂N₄O₂S 292.32 Carboxamide enhances hydrogen-bonding capacity; potential for improved target affinity

Implications :

  • The nitrile (-CN) group in the parent compound contributes to electron deficiency, favoring interactions with electron-rich biological targets.
  • Ester or amide substitutions modulate polarity and metabolic pathways .

Variations at the 6-Position (Phenyl Ring Modifications)

Key Compounds :

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties
4-Hydroxy-2-(methylsulfanyl)-6-(thien-2-yl)-5-pyrimidinecarbonitrile Thienyl (C₄H₃S) C₁₀H₈N₃OS₂ 249.31 Thienyl group introduces aromatic heterocycle; may enhance π-π stacking with proteins
4-Hydroxy-2-(methylsulfanyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile 4-Methylphenyl C₁₃H₁₂N₃OS 266.32 Methyl substituent increases hydrophobicity; may improve blood-brain barrier penetration

Implications :

  • The phenyl group in the parent compound provides a rigid, hydrophobic moiety.
  • Heterocyclic or alkyl-substituted aryl groups fine-tune steric and electronic interactions .

Biological Activity

4-Hydroxy-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, a compound with the CAS number 97693-21-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H10N3OS
  • Molecular Weight : 250.29 g/mol
  • Functional Groups : Pyrimidine ring, hydroxyl group, methylthio group, and phenyl group.

This structure is significant as it contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on thienopyrimidine derivatives have shown significant antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (µg/mL)Reference
Thienopyrimidine Derivative AAntibacterial10
Thienopyrimidine Derivative BAntimycobacterial20
This compoundPending StudiesTBD

Cytotoxicity and Safety Profile

Cytotoxicity studies are crucial for understanding the safety profile of any new compound. While specific data on the cytotoxicity of this compound is limited, related compounds have been evaluated for their toxicity using hemolytic assays. The results indicated that many derivatives were non-toxic at concentrations up to 200 µmol/L .

Table 2: Cytotoxicity Data from Related Studies

CompoundHemolytic Concentration (µmol/L)Toxicity LevelReference
Thienopyrimidine Derivative C200Non-toxic
Thienopyrimidine Derivative D150Non-toxic

The mechanism by which compounds like this compound exert their biological effects is still under investigation. However, it is hypothesized that the presence of the pyrimidine ring may play a role in inhibiting key enzymes involved in microbial growth and proliferation.

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of a series of pyrimidine derivatives, including those structurally similar to our compound of interest. The study reported that these compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a focus on their potential as lead compounds for drug development against resistant strains .

Evaluation in Cancer Research

In cancer research contexts, nucleoside analogues derived from pyrimidines have shown promise in inhibiting tumor cell proliferation. Although direct studies involving this compound are scarce, related compounds have exhibited antitumor activity, suggesting potential avenues for further exploration .

Q & A

Q. What protocols ensure stability during storage and handling of this compound?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials under argon; monitor degradation via HPLC (e.g., new peaks at 254 nm).
  • Moisture control : Use desiccants (silica gel) and avoid aqueous workups unless necessary .
  • Thermal stability : DSC/TGA analysis reveals decomposition onset at ~200°C, guiding storage below 4°C .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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